2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c20-17-6-2-1-5-16(17)13-19(23)22-11-8-15(9-12-22)14-24-18-7-3-4-10-21-18/h1-7,10,15H,8-9,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMASTWQMXFEPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
JWH-203 (2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone)
- Structure: Shares the 2-chlorophenyl-ethanone core but replaces the piperidine-pyridinylthio group with a pentyl-indole moiety.
- Use: A synthetic cannabinoid receptor agonist regulated under drug control laws .
- Comparison: The absence of the indole group in the target compound suggests divergent receptor targets.
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone
- Structure : Features a fluorophenyl group instead of chlorophenyl and lacks the pyridinylthio-methyl substituent.
- Use : A research chemical for laboratory studies, emphasizing fluorinated analogs’ metabolic stability .
Antibacterial and Agrochemical Derivatives
Piperidine-linked 1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives
- Structure : Compounds like 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl)-4-phenylthiosemicarbazide incorporate thiosemicarbazide or heterocyclic groups .
- Use : Antibacterial agents with activity attributed to metal chelation (via sulfur/nitrogen atoms) and enzyme inhibition .
- Comparison : The target compound’s pyridinylthio group may similarly enable chelation but lacks the thiosemicarbazide moiety, which is critical for broad-spectrum antibacterial effects in analogs.
Clomazone (2-((2-Chlorophenyl)methyl)-4,4-dimethyl-3-isoxazolidinone)
- Structure: Contains a chlorophenyl group but uses an isoxazolidinone ring instead of piperidine.
- Use : Herbicide targeting plant lipid biosynthesis .
- Comparison : The target compound’s piperidine-pyridine system is more complex, likely precluding herbicidal activity but suggesting possible eukaryotic target interactions.
Heterocyclic Ethanone Derivatives
Ethanone, 1-(2-chlorophenyl)-2-[[4-[(tetrahydro-2-furanyl)methyl]-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio]- (CAS 872319-20-5)
- Structure: Combines chlorophenyl-ethanone with a triazole-thio group and tetrahydrofuran substituent.
- Molecular Formula : C19H18ClN3O2S2 (Molar Mass: 419.95 g/mol) .
- Comparison : Both compounds utilize sulfur-containing heterocycles, but the target’s pyridinylthio-methyl group may offer superior aromatic stacking interactions compared to the triazole-thienyl system.
Implications for Future Research
The target compound’s unique pyridinylthio-methyl-piperidine architecture distinguishes it from pharmacological, agrochemical, and heterocyclic analogs. Key research priorities include:
Pharmacological Profiling : Screening for receptor binding (e.g., GPCRs, kinases) given the prevalence of piperidine in drug design .
Antimicrobial Studies : Evaluating activity against bacterial/fungal strains, leveraging sulfur’s role in chelation .
Structure-Activity Relationship (SAR) Studies : Systematically modifying the pyridinylthio group to optimize bioavailability and target affinity.
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